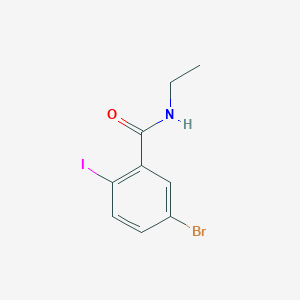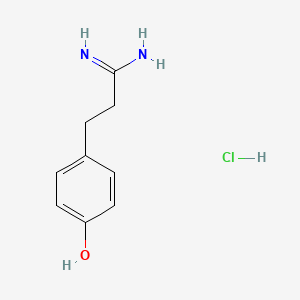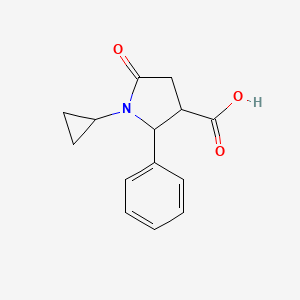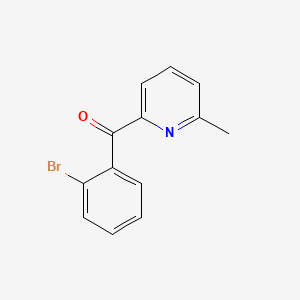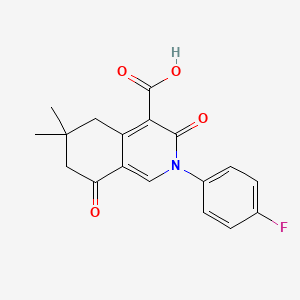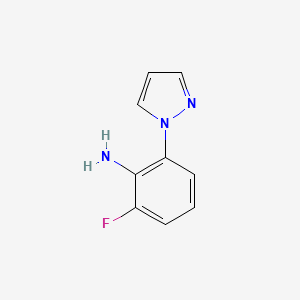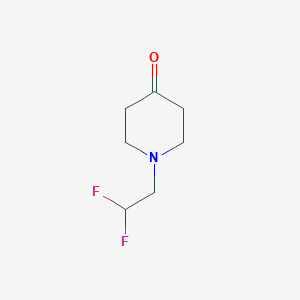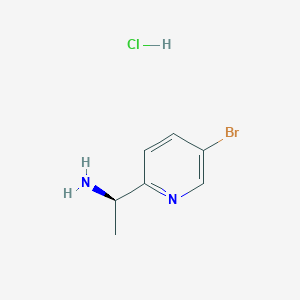
(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Complex Formation
One of the highlighted applications involves the synthesis of (imino)pyridine palladium(II) complexes, demonstrating the utility of related pyridine derivatives in catalysis. These complexes have shown significant catalytic activities, particularly in ethylene dimerization processes, which are crucial for the production of industrially valuable compounds (George S. Nyamato, S. Ojwach, & M. Akerman, 2015).
Synthesis and Chemical Reactions
Research into pyridinium salts reveals their reactions with other molecules in the presence of corresponding hydrochlorides, leading to a variety of chemical transformations. These reactions are foundational for the synthesis of novel compounds, indicating the role of pyridine derivatives in advancing synthetic chemistry (A. Katritzky, O. Schwarz, O. Rubio, & D. G. Markees, 1984).
Crystallography and Material Science
In material science, the study of pyridine and related compounds extends to their crystal structures. For instance, the crystal structure analysis of certain pyridine-based compounds has provided insights into molecular interactions and stabilization mechanisms, which are essential for the design of new materials with desired properties (G. Anuradha, G. Vasuki, G. Surendrareddy, A. Veerareddy, & P. Dubey, 2014).
Anticancer Research
Further, derivatives of pyridine have been synthesized and tested for their potential anticancer properties. The exploration of these compounds against various cancer cell lines contributes to the search for novel therapeutic agents, underscoring the significance of pyridine derivatives in medicinal chemistry (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, & J. Montgomery, 1983).
Corrosion Inhibition
Research also extends into the application of pyridine derivatives as corrosion inhibitors. The study of cadmium(II) Schiff base complexes, including pyridine-based ligands, has shown promising results in protecting mild steel against corrosion. This intersection of inorganic chemistry and corrosion engineering highlights the versatility of pyridine derivatives in practical applications (Mriganka Das, A. Biswas, Bidyut Kumar Kundu, S. Mobin, G. Udayabhanu, & S. Mukhopadhyay, 2017).
Safety And Hazards
The Safety Data Sheets (SDS) for a similar compound, “Piperazine, 1-(5-bromo-2-pyridinyl)-, hydrochloride (1:1)”, provides some safety and hazard information. If inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to seek medical attention. In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-1-(5-bromopyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKDUJWJNDXCO-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromo-pyridin-2-yl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



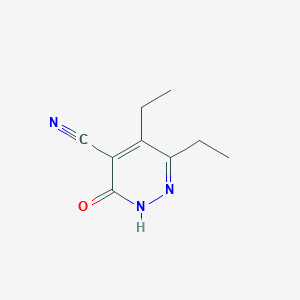
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
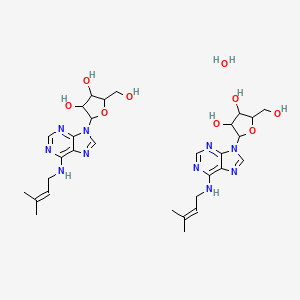
![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)
![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)
